molecular formula C5H3BrClNO2S B3196647 Methyl 4-Bromo-2-chlorothiazole-5-carboxylate CAS No. 1000575-16-5

Methyl 4-Bromo-2-chlorothiazole-5-carboxylate

Cat. No. B3196647
CAS RN: 1000575-16-5
M. Wt: 256.51 g/mol
InChI Key: IIJWBQWNNFDNAV-UHFFFAOYSA-N
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Description

“Methyl 4-Bromo-2-chlorothiazole-5-carboxylate” is a chemical compound with the molecular formula C5H3BrClNO2S . It has a molecular weight of 256.51 . The IUPAC name for this compound is methyl 5-bromo-2-chlorothiazole-4-carboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 4-Bromo-2-chlorothiazole-5-carboxylate” is 1S/C5H3BrClNO2S/c1-10-4(9)2-3(6)11-5(7)8-2/h1H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, chlorine, nitrogen, oxygen, and sulfur atoms in the thiazole ring.


Physical And Chemical Properties Analysis

“Methyl 4-Bromo-2-chlorothiazole-5-carboxylate” is a solid at room temperature . It has a predicted boiling point of 323.2° C at 760 mmHg and a predicted density of 1.9 g/cm3 . The refractive index is predicted to be n20D 1.60 .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 4-Bromo-2-chlorothiazole-5-carboxylate is involved in various synthetic processes. A study by Yamada et al. (1995) explored a novel synthetic method for methyl 5-substituted thiazole-4-carboxylates using 3-bromo-2-isocyanoacrylates (BICA), demonstrating its utility in chemical synthesis (Yamada, Fukui, & Nunami, 1995). Similarly, research by Roy et al. (2004) delved into the bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate, where the derivatives were used as precursors for synthesizing isoxazole-fused heterocycles, indicating the compound's role in complex chemical transformations (Roy, Rajaraman, & Batra, 2004).

Applications in Heterocyclic Chemistry

The compound is significant in the field of heterocyclic chemistry. For instance, Athmani et al. (1992) demonstrated the synthesis of various derivatives of thieno[2,3-d]thiazole and other related compounds, showcasing the versatility of thiazole derivatives in synthesizing heterocycles (Athmani, Farhat, & Iddon, 1992). Moreover, Hodgetts and Kershaw (2003) described the synthesis of oxazolo[4,5-c]quinoline-4(5H)-ones and thiazolo[4,5-c]quinoline-4(5H)-ones from related carboxylates, further illustrating the compound's role in generating diverse heterocyclic structures (Hodgetts & Kershaw, 2003).

Safety and Hazards

This compound is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 4-bromo-2-chloro-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO2S/c1-10-4(9)2-3(6)8-5(7)11-2/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJWBQWNNFDNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(S1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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